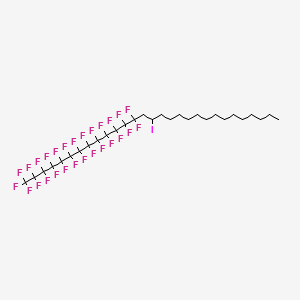
Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- is a highly fluorinated organic compound. It is a derivative of nonacosane, a straight-chain hydrocarbon with the molecular formula C29H60. The addition of fluorine and iodine atoms significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- typically involves the fluorination of nonacosane followed by iodination The fluorination process can be achieved using elemental fluorine or other fluorinating agents under controlled conditions to ensure selective substitution
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing advanced reactors and precise control systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The presence of multiple fluorine atoms allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated or iodinated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination and iodination on hydrocarbon properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, coatings, and lubricants due to its unique chemical properties.
Mechanism of Action
The mechanism by which Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atoms can participate in various biochemical interactions. The specific pathways and targets depend on the context of its application, such as its role in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Nonacosane: The parent hydrocarbon with the molecular formula C29H60.
Fluorinated Alkanes: Compounds with similar fluorination patterns but different chain lengths or structures.
Iodinated Alkanes: Compounds with iodine atoms but lacking extensive fluorination.
Uniqueness
Nonacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodo- is unique due to its combination of extensive fluorination and iodination. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1980044-87-8 |
|---|---|
Molecular Formula |
C29H32F27I |
Molecular Weight |
1020.4 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodononacosane |
InChI |
InChI=1S/C29H32F27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(57)15-17(30,31)18(32,33)19(34,35)20(36,37)21(38,39)22(40,41)23(42,43)24(44,45)25(46,47)26(48,49)27(50,51)28(52,53)29(54,55)56/h16H,2-15H2,1H3 |
InChI Key |
LTXUJLIAJJNKBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















